molecular formula C31H51NO2 B583629 25-Hydroxy Vitamin D2 3,3'-Aminopropyl Ether (>90per cent) CAS No. 932023-11-5

25-Hydroxy Vitamin D2 3,3'-Aminopropyl Ether (>90per cent)

Cat. No.: B583629
CAS No.: 932023-11-5
M. Wt: 469.754
InChI Key: JXYGWTCEEVHERK-QABRARCPSA-N
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Description

25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is a chemical compound with the CAS Registry# 932023-11-5 . It is an intermediate and is not classified as a hazardous compound . It is an analog of vitamin D3 and contains a highly reactive amine group .


Molecular Structure Analysis

The molecular formula of 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is C31H51NO2 . The molecular weight is 469.74 g/mol . The IUPAC name is (E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-ol .


Physical and Chemical Properties Analysis

The compound is a white crystalline powder . It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO) .

Mechanism of Action

25-Hydroxy Vitamin D3 3,3’-Aminopropyl Ether contains a highly reactive amine group that can be coupled to a sepharose matrix for affinity purification of vitamin D binding protein . It also inhibits 25-hydroxy vitamin D3-1α-hydroxylase .

Properties

IUPAC Name

(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51NO2/c1-22-11-15-27(34-20-8-19-32)21-26(22)14-13-25-9-7-18-31(6)28(16-17-29(25)31)23(2)10-12-24(3)30(4,5)33/h10,12-14,23-24,27-29,33H,1,7-9,11,15-21,32H2,2-6H3/b12-10+,25-13+,26-14-/t23-,24+,27+,28-,29+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYGWTCEEVHERK-QABRARCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857859
Record name (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932023-11-5
Record name (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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